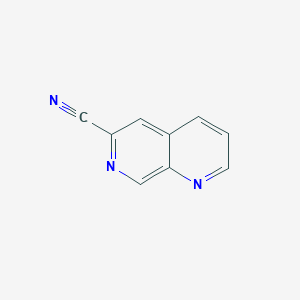

1,7-Naphthyridine-6-carbonitrile

Übersicht

Beschreibung

1,7-Naphthyridine-6-carbonitrile is a heterocyclic compound . It is a member of the naphthyridine family, which are bicyclic systems containing two pyridine rings . These compounds have versatile applications in synthetic organic chemistry and medicinal chemistry .

Synthesis Analysis

The synthesis of naphthyridines often involves well-known classical synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . For example, the synthesis of benzo[c][1,5]naphthyridine-6-carbonitrile has been achieved starting from benzonaphthyridine N-oxide, following the methodology of cyanation of two unsubstituted 1H-imidazole 3-oxides .Molecular Structure Analysis

The molecular structure of 1,7-Naphthyridine-6-carbonitrile consists of two fused pyridine rings, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

Naphthyridines are known for their reactivity and their use as a ligand for metal complexes formation . The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines .Physical And Chemical Properties Analysis

1,7-Naphthyridine-6-carbonitrile is a white solid . The melting points of naphthyridines can vary widely .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1,7-Naphthyridine-6-carbonitrile: and its derivatives have shown promise in anticancer research. These compounds can be designed to target specific cancer cell lines, potentially leading to the development of new chemotherapeutic agents. The structure-activity relationship (SAR) studies of these compounds provide insights into their mechanism of action and help in optimizing their anticancer properties .

Anti-HIV Properties

The naphthyridine nucleus is a key feature in several compounds with anti-HIV activity. Researchers are exploring 1,7-Naphthyridine-6-carbonitrile derivatives as potential inhibitors of HIV replication. These studies involve the synthesis of novel derivatives and evaluation of their efficacy in inhibiting the virus .

Antimicrobial Applications

Due to the increasing resistance to existing antibiotics, there is a continuous search for new antimicrobial agents. 1,7-Naphthyridine-6-carbonitrile derivatives have been investigated for their antimicrobial activity against a variety of bacterial and fungal pathogens. This research is crucial for the development of new drugs to treat infectious diseases .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of naphthyridine derivatives make them candidates for the development of new pain relief and anti-inflammatory drugs1,7-Naphthyridine-6-carbonitrile could be a precursor for compounds that modulate inflammatory pathways and provide pain relief without the side effects associated with current medications .

Antioxidant Effects

Oxidative stress is implicated in many diseases, and antioxidants are important for neutralizing free radicals1,7-Naphthyridine-6-carbonitrile derivatives are being studied for their antioxidant capacity, which could lead to applications in preventing or treating conditions caused by oxidative damage .

Photophysical Applications

Naphthyridines have interesting photophysical properties, making them useful in the development of optical materials1,7-Naphthyridine-6-carbonitrile could be utilized in creating compounds for use in light-emitting diodes (LEDs), laser technologies, and fluorescence imaging in biomedical research .

Wirkmechanismus

Action Environment

Environmental factors (pH, temperature, co-administered drugs) impact drug stability, efficacy, and safety. Investigating these aspects will enhance our understanding of how 1,7-Naphthyridine-6-carbonitrile behaves in different contexts.

1,7-Naphthyridine-6-carbonitrile and its broader implications. 🌟 .

Safety and Hazards

Zukünftige Richtungen

Naphthyridines, including 1,7-Naphthyridine-6-carbonitrile, continue to be an area of interest in synthetic and medicinal chemistry due to their versatile applications . Future research may focus on developing new synthetic protocols, exploring their reactivity, and investigating their potential biological activities.

Eigenschaften

IUPAC Name |

1,7-naphthyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-8-4-7-2-1-3-11-9(7)6-12-8/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFINHNXBKQLDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

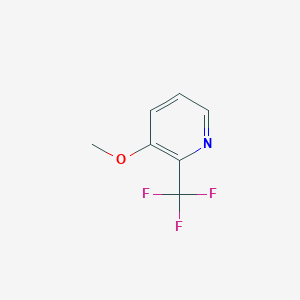

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

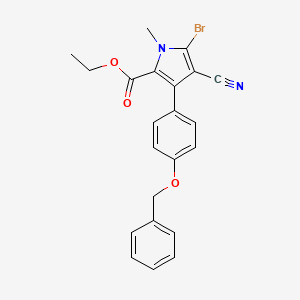

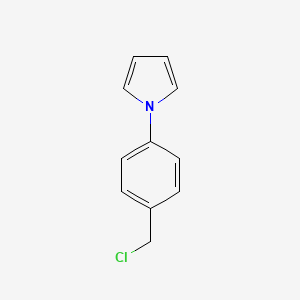

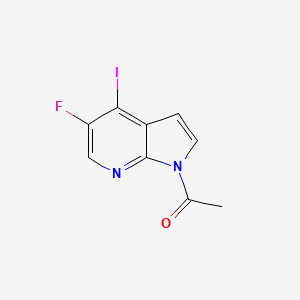

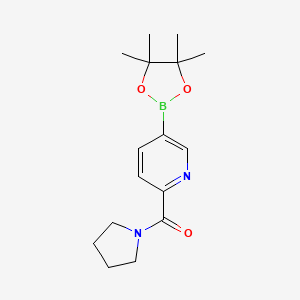

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B1404298.png)

![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)

![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)